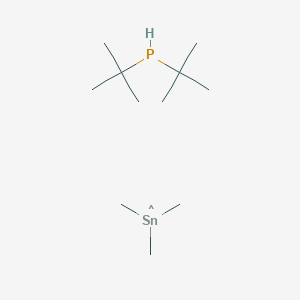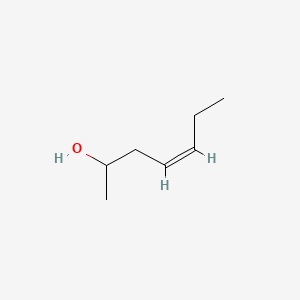![molecular formula C22H22N4O2 B14688683 1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine CAS No. 25424-11-7](/img/structure/B14688683.png)
1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is an organic compound characterized by its complex structure, which includes a phenylene group flanked by two methoxyphenyl groups and linked by dihydrazine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine typically involves the reaction of 1,4-phenylenebis(methylene)bis(pyridin-1-ium) with appropriate hydrazine derivatives. The reaction is carried out in an aqueous solution, often at room temperature, and involves the slow addition of the reactants to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, leading to its observed biological activities. The compound’s ability to form stable complexes with metals is particularly significant in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Similar in structure but lacks the methoxy groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another related compound with different substituents on the phenylene group.
Uniqueness
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Propriétés
Numéro CAS |
25424-11-7 |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[(4-methoxyphenyl)-[4-[C-(4-methoxyphenyl)carbonohydrazonoyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C22H22N4O2/c1-27-19-11-7-17(8-12-19)21(25-23)15-3-5-16(6-4-15)22(26-24)18-9-13-20(28-2)14-10-18/h3-14H,23-24H2,1-2H3 |
Clé InChI |
NNPCHBINKJQLOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C(=NN)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
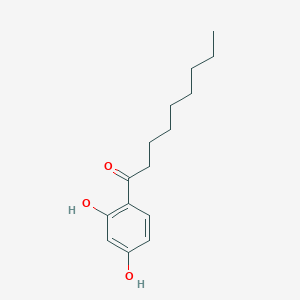
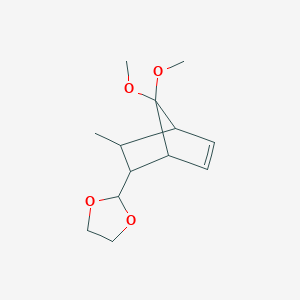

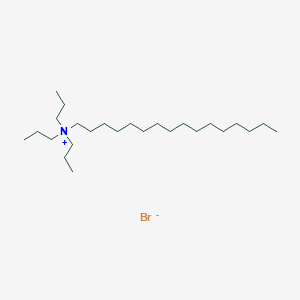
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
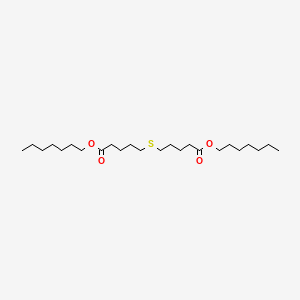
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
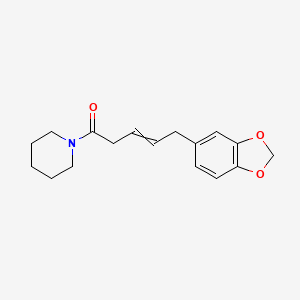
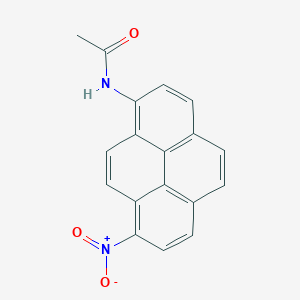
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
